molecular formula C20H16F7NO3 B027359 Aprepitant-M3 Metabolite CAS No. 419574-04-2

Aprepitant-M3 Metabolite

Cat. No. B027359
M. Wt: 451.3 g/mol
InChI Key: UISOBKKSNVFVOF-KTTLUUMZSA-N
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Description

Aprepitant is recognized for its role in managing chemotherapy-induced nausea and vomiting by acting as a potent substance P (SP) receptor antagonist. Its synthesis involves a novel crystallization-induced dynamic resolution process, leading to a highly stereoselective Lewis acid-catalyzed trans acetalization reaction (Zhao et al., 2002).

Synthesis Analysis

The streamlined synthesis of Aprepitant involves converting enantiopure oxazinone to cis-sec-amine through a process that features a highly stereoselective trans acetalization of chiral alcohol with trichloroacetimidate, followed by inversion of the adjacent chiral center on the morpholine ring. This six-step process achieves an extremely high overall yield (81%) with only two isolations required (Zhao et al., 2002).

Molecular Structure Analysis

Although the specific molecular structure analysis of the Aprepitant-M3 metabolite is not detailed in the provided studies, the synthesis process and the structural modifications imply significant attention to the stereochemistry and molecular configuration essential for its biological activity.

Chemical Reactions and Properties

Aprepitant undergoes extensive metabolism, with no parent drug detected in urine, indicating significant chemical transformations post-administration. It is metabolized into several oxidative products derived from N-dealkylation, oxidation, and morpholine ring opening. Glucuronidation emerges as a crucial pathway in both rats and dogs, suggesting its significance in the metabolism and excretion of Aprepitant (Huskey et al., 2004).

Physical Properties Analysis

Studies focusing on the solubility of Aprepitant in supercritical carbon dioxide (SC-CO2) provide insights into its physical properties. The solubility measurements were performed under various conditions, demonstrating Aprepitant's solubility range in SC-CO2 and highlighting the potential for micro and nano sizing of particles, which could influence its dissolution rate and bioavailability (Sodeifian et al., 2017).

Chemical Properties Analysis

Aprepitant's interaction with cyclodextrin, to enhance its solubility/dissolution rate and potentially its bioavailability, demonstrates its chemical property of forming inclusion complexes. This interaction suggests a strategy for overcoming its poor water solubility, a common challenge for lipophilic drugs (Ridhurkar et al., 2013).

Scientific Research Applications

1. Cancer Chemotherapy and Pharmacology

  • Application : Aprepitant and its N-dealkylated metabolite (ND-AP) are used in the treatment of cachexia and clinical responses in head and neck cancer patients .
  • Methods : Fifty-three head and neck cancer patients receiving cisplatin-based chemotherapy with oral aprepitant were enrolled. Plasma concentrations of total and free aprepitant and ND-AP were determined at 24 h after a 3-day aprepitant treatment .
  • Results : The study found that cancer patients with a lower serum albumin and progressive cachectic condition had a higher plasma aprepitant level. In contrast, plasma free ND-AP but not aprepitant was related to the antiemetic efficacy of oral aprepitant .

2. Pharmacokinetic Study

  • Application : Aprepitant is used in solid dispersions to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) .
  • Methods : The study aimed to improve the physicochemical properties and bioavailability of a poorly water-soluble aprepitant by preparation of solid dispersions .
  • Results : The dissolution rate of the aprepitant was significantly increased by solid dispersions, and XRD, DSC, and SEM analysis indicated that the aprepitant existed in an amorphous form within the solid dispersions .

3. Radiochemical Synthesis

  • Application : Aprepitant is used in the development of novel structural modifications to create aprepitant conjugates with different radionuclide chelators .
  • Methods : The research developed two novel structural modifications of aprepitant to create aprepitant conjugates with different radionuclide chelators .
  • Results : All of the developed conjugates were radiolabeled with 68 Ga and 177 Lu radionuclides and evaluated in terms of their lipophilicity and stability in human serum .

4. Chemotherapy-Induced Nausea and Vomiting (CINV)

  • Application : Aprepitant and its prodrug fosaprepitant have been used for over a decade for the prevention of chemotherapy-induced nausea and vomiting (CINV). Their alternative mechanism of action complements traditional antiemetic drugs, enhancing control of CINV .
  • Methods : The review examined safety and efficacy data for aprepitant and fosaprepitant accumulated since the first regulatory approval and explores recommendations in current guidelines for their use .
  • Results : The prophylactic use of aprepitant reduces acute and delayed CINV in 70–80% of patients receiving highly emetogenic chemotherapy .

5. Cachexia Status and Clinical Responses

  • Application : This study aimed to characterize plasma aprepitant and its N-dealkylated metabolite (ND-AP) based on the cachexia status and clinical responses in head and neck cancer patients .
  • Methods : Fifty-three head and neck cancer patients receiving cisplatin-based chemotherapy with oral aprepitant were enrolled. Plasma concentrations of total and free aprepitant and ND-AP were determined at 24 h after a 3-day aprepitant treatment .
  • Results : Cancer patients with a lower serum albumin and progressive cachectic condition had a higher plasma aprepitant level. In contrast, plasma free ND-AP but not aprepitant was related to the antiemetic efficacy of oral aprepitant .

6. Drug Metabolism

  • Application : Aprepitant primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19 .
  • Methods : This information is based on the pharmacokinetic properties of aprepitant .
  • Results : About seven metabolites of aprepitant have been identified in human plasma, which all retain weak pharmacological activity .

7. Postoperative Nausea and Vomiting (PONV)

  • Application : Aprepitant has been used for the prevention of postoperative nausea and vomiting (PONV). Its alternative mechanism of action complements traditional antiemetic drugs, enhancing control of PONV .
  • Methods : This review examined safety and efficacy data for aprepitant accumulated since the first regulatory approval and explores recommendations in current guidelines for their use .
  • Results : The prophylactic use of aprepitant reduces PONV in a significant number of patients receiving general anesthesia .

8. Drug Interactions

  • Application : Aprepitant is known to interact with other drugs due to its metabolism primarily by CYP3A4, as well as minor metabolism mediated by CYP1A2 and CYP2C19 .
  • Methods : This information is based on the pharmacokinetic properties of aprepitant .
  • Results : About seven metabolites of aprepitant have been identified in human plasma, which all retain weak pharmacological activity .

9. Hepatic Metabolism

  • Application : Aprepitant undergoes hepatic metabolism primarily by P450 CYP3A4 and CYP2C9, with minor contributions from CYP1A2 and CYP2C19 .
  • Methods : This information is based on the pharmacokinetic properties of aprepitant .
  • Results : Major metabolites include N and O dealkylation products, which are pharmacologically inactive .

Safety And Hazards

Aprepitant may cause damage to organs (Prostate, Testis) through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects . Contact with dust can cause mechanical irritation or drying of the skin .

properties

IUPAC Name

(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISOBKKSNVFVOF-KTTLUUMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433021
Record name Aprepitant-M3 Metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aprepitant-M3 Metabolite

CAS RN

419574-04-2
Record name (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=419574-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprepitant-M3 Metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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